Imidazo[1,2-a]pyridin-7-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-7-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQDUOWWWPMEHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073428-81-5 | |
| Record name | imidazo[1,2-a]pyridin-7-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Imidazo 1,2 a Pyridine Derivatives
Cyclocondensation and Annulation Reactions in Imidazo[1,2-a]pyridine (B132010) Synthesis
Cyclocondensation and annulation reactions represent foundational and widely utilized strategies for constructing the fused bicyclic system of imidazo[1,2-a]pyridines. These methods typically involve the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) core.
One of the most classical and direct methods for synthesizing imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound, typically an α-bromo ketone. bio-conferences.orge3s-conferences.org The reaction mechanism proceeds through two main steps: first, the nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the ketone, displacing the bromide to form an N-phenacylpyridinium bromide intermediate. e3s-conferences.org This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine ring system. acs.orgresearchgate.net
While the original method described by Tschitschibabin in 1925 required high temperatures in a sealed tube, modern variations have been developed to improve yields and broaden the substrate scope under milder conditions. e3s-conferences.org These include the use of bases like sodium bicarbonate or performing the reaction in various solvents such as ethanol (B145695) or DMF. e3s-conferences.orgacs.org Catalyst-free versions have also been reported, proceeding efficiently at moderate temperatures (e.g., 60°C). bio-conferences.org This method remains a robust and straightforward approach for accessing a variety of 2- and 3-substituted imidazo[1,2-a]pyridines. researchgate.net
| 2-Aminopyridine Derivative | α-Bromo Ketone | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | α-Bromoacetophenone | Ethanol, 60°C, 5h | Good | e3s-conferences.org |
| 2-Aminopyridine | Bromoacetaldehyde | Sealed tube, 150-200°C | Modest | bio-conferences.org |
| Substituted 2-Aminopyridines | Substituted α-Bromoacetophenones | DMF, K₂CO₃, rt | High | acs.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, have emerged as powerful tools in medicinal and organic chemistry. nih.gov They offer high efficiency, atom economy, and operational simplicity, making them ideal for generating libraries of structurally diverse molecules like imidazo[1,2-a]pyridine derivatives. beilstein-journals.orgmdpi.com
The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction (3CR) for the synthesis of 3-aminoimidazo[1,2-a]pyridines and related fused imidazoles. researchgate.netnih.gov Independently discovered in 1998 by three research groups, this reaction involves the acid-catalyzed condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. researchgate.netnih.gov The reaction proceeds via the formation of an imine from the 2-aminopyridine and aldehyde, which then undergoes a formal [4+1] cycloaddition with the isocyanide, followed by tautomerization to yield the aromatic product. nih.govbeilstein-journals.org
The GBB reaction is highly versatile, tolerating a wide range of functional groups on each component, which allows for the creation of diverse compound libraries. beilstein-journals.org Various catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., Sc(OTf)₃, ZrCl₄), can be employed to promote the reaction. nih.govresearchgate.net Furthermore, the GBB reaction can be integrated into tandem sequences. For example, a GBB reaction can be followed by an intramolecular cyclization or coupled with another MCR to rapidly build molecular complexity. beilstein-journals.orgnih.gov
| 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl, MeOH, rt, 24h | High | mdpi.com |
| 2-Amino-5-chloropyridine | 4-Formylbenzoic acid | tert-Butyl isocyanide | Methanol | Good | beilstein-journals.org |
| 6-Aryl-2-aminopyridines | Benzaldehyde | Benzyl isocyanide | Chiral Phosphoric Acid, DCM | 82% | nih.gov |
The Ugi reaction is a four-component reaction (4CR) that typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a di-amide derivative. While not a direct method for forming the imidazo[1,2-a]pyridine core itself, it is a powerful tool for elaborating the scaffold. nih.govbeilstein-journals.org
A common strategy involves a tandem approach where the GBB reaction is used first to construct the imidazo[1,2-a]pyridine core, which is designed to contain a functional group (e.g., a carboxylic acid, amine, or aldehyde) that can then serve as one of the components in a subsequent Ugi reaction. nih.govbeilstein-journals.org This GBB-Ugi tandem strategy allows for the rapid synthesis of highly complex, peptidomimetic molecules incorporating the imidazo[1,2-a]pyridine moiety, introducing four points of diversity in the final structure. nih.govbeilstein-journals.org For instance, an imidazo[1,2-a]pyridine-containing carboxylic acid, synthesized via a GBB reaction, can be used as the acid component in an Ugi 4CR with an aldehyde, an amine, and an isocyanide to generate a complex hybrid molecule. beilstein-journals.org
Multicomponent Reactions (MCRs) for Imidazo[1,2-a]pyridine Core Formation
Catalytic Approaches in Imidazo[1,2-a]pyridine Synthesis
Catalytic methods, particularly those employing transition metals, have become indispensable for the synthesis of imidazo[1,2-a]pyridines. These approaches often provide access to derivatives that are difficult to obtain through classical methods and frequently proceed under milder conditions with high efficiency and selectivity. rsc.orgdntb.gov.ua
A variety of transition metals, including copper (Cu), palladium (Pd), and silver (Ag), have been successfully employed to catalyze the formation of the imidazo[1,2-a]pyridine ring system through diverse mechanistic pathways. researchgate.netnih.gov
Copper-Catalyzed Reactions: Copper catalysts, particularly CuI, are widely used due to their low cost and versatile reactivity. nih.gov One prominent method is the copper-catalyzed three-component domino reaction of 2-aminopyridines, aldehydes, and terminal alkynes (A³-coupling), which proceeds via a 5-exo-dig cycloisomerization. nih.govacs.org Another powerful approach is the copper-catalyzed aerobic dehydrogenative cyclization. organic-chemistry.orgnih.gov For instance, the reaction of pyridines with ketone oxime esters, catalyzed by CuI under an air atmosphere, provides an environmentally friendly route to the scaffold. organic-chemistry.orgorganic-chemistry.orgacs.org These reactions tolerate a broad range of functional groups and can proceed under mild conditions. organic-chemistry.org
Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, and it has been applied to the construction of imidazo[1,2-a]pyridines, often through C-H activation and cross-coupling pathways. nih.govacs.org For example, palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) can be used to form the fused ring system. nih.govacs.org In a typical sequence, an intermediate is formed from the condensation of an amine and an aldehyde, which then undergoes a Pd(II)-catalyzed intramolecular C-H functionalization and cyclization to yield the product. acs.org These methods provide a direct and efficient means of forming C-C and C-N bonds.
| Reactants | Catalyst/System | Method | Yield | Reference |
|---|---|---|---|---|
| Pyridine, Acetophenone (B1666503) oxime acetate | CuI (20 mol%), Li₂CO₃ | Aerobic Dehydrogenative Cyclization | 89% | organic-chemistry.org |
| 2-Aminopyridine, Phenylacetylene, Benzaldehyde | CuI / NaHSO₄·SiO₂ | A³-Coupling Domino Reaction | Good | nih.gov |
| 2-Aminopyrimidine, 2-Arylacetaldehyde | PdCl₂ | Intramolecular CDC | Good | acs.org |
| Pyridine-2-amine, 3-Phenylpropionaldehyde, Phenylacetylene | CuI / Bipyridine | One-pot Cyclization | Good | thieme-connect.com |
Organocatalytic and Metal-Free Methods
In recent years, a major thrust in chemical synthesis has been the replacement of metal catalysts with more environmentally friendly and cost-effective alternatives. Organocatalytic and metal-free approaches for the synthesis of imidazo[1,2-a]pyridines have gained considerable attention, offering mild reaction conditions and avoiding toxic metal residues.
One prominent metal-free strategy involves the condensation of 2-aminopyridines with α-halogenocarbonyl compounds. This reaction can be performed under catalyst-free conditions, sometimes simply by refluxing the reactants in a suitable solvent like ethanol or DMF. Another approach utilizes molecular iodine as a catalyst, which promotes the reaction between 2-aminopyridines and various substrates like ketones or oxime esters to deliver the desired products. A coupled organocatalytic system using flavin and iodine has been reported for the aerobic oxidative C–N bond formation, enabling a facile synthesis of imidazo[1,2-a]pyridines. This dual catalytic system can also be extended to one-pot, three-step syntheses of more complex derivatives.
Researchers have also developed protocols that proceed under ambient, aqueous, and entirely metal-free conditions. For instance, the NaOH-promoted cycloisomerization of N-propargylpyridiniums provides a rapid and efficient route to the imidazo[1,2-a]pyridine core, achieving quantitative yields in minutes on a gram scale. These methods highlight a significant shift towards more sustainable synthetic practices in heterocyclic chemistry.
| Method | Reactants | Catalyst/Promoter | Conditions | Key Features | Reference(s) |
| Condensation | 2-Aminopyridines, α-Haloketones | None | Reflux in DMF or Ethanol | Catalyst-free, simple procedure. | |
| Oxidative Cyclization | 2-Aminopyridines, Ketones, Thiols | Flavin-Iodine | Aerobic | Dual organocatalytic system, forms C-N and C-S bonds. | |
| Cycloisomerization | N-Propargylpyridiniums | NaOH | Aqueous, Ambient Temp. | Metal-free, rapid (minutes), quantitative yield. | |
| Condensation | 2-Aminopyridines, Acetophenones | Graphene Oxide (GO) | N/A | GO-promoted, three-component reaction. |
Green Chemistry Principles in Imidazo[1,2-a]pyridine Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of imidazo[1,2-a]pyridines to minimize environmental impact. This involves the use of alternative energy sources, eco-friendly solvents, and efficient reaction setups.
Microwave irradiation has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. The synthesis of imidazo[1,2-a]pyridine derivatives has greatly benefited from this technology. For example, the condensation of 2-aminopyridine with phenacyl bromide derivatives can be completed in as little as 60 seconds under microwave irradiation, with yields ranging from 24% to 99%. This represents a substantial improvement over thermal methods that require longer reaction times.
In another green approach, imidazo[1,2-a]pyridine derivatives were synthesized from substituted 2-aminonicotinic acid and chloroacetaldehyde (B151913) in water under microwave irradiation without any catalyst. This method achieved excellent yields (92–95%) in just 30 minutes, highlighting an environmentally benign and efficient protocol. The use of microwaves provides homogeneous and efficient heating, which is a key advantage in achieving rapid and clean chemical transformations.
| Reactants | Solvent | Catalyst | Time | Yield | Reference(s) |
| 2-Aminopyridine, Phenacyl Bromides | N/A | Basic medium | 60 seconds | 24-99% | |
| 2-Aminonicotinic Acid, Chloroacetaldehyde | Water | None | 30 minutes | 92-95% | |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Amines, Ammonium Acetate | Ethanol | p-Toluenesulfonic acid | 30 minutes | 46-80% |
Ultrasound irradiation is another alternative energy source that promotes chemical reactions through the phenomenon of acoustic cavitation. This technique enhances mass transfer and can significantly shorten reaction times, making it a valuable tool for green synthesis.
An ultrasound-assisted, eco-friendly method for synthesizing imidazo[1,2-a]pyridines involves the C–H functionalization of aryl methyl ketones using a KI/tert-butyl hydroperoxide (TBHP) catalytic system in water. This metal-free reaction proceeds under mild conditions and provides excellent yields (up to 97%) in as little as four minutes. Similarly, the reaction between 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives under ultrasonic irradiation in PEG-400, a non-toxic solvent, affords a variety of imidazo[1,2-a]pyridines in good to excellent yields. Ultrasound has also been successfully applied to the C3-iodination of the imidazo[1,2-a]pyridine ring, an important functionalization for further synthetic transformations.
| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Time | Yield | Reference(s) |
| C-H Functionalization | 2-Aminopyridines, Aryl Methyl Ketones | KI/TBHP | Water | 4 minutes | Up to 97% | |
| Condensation | 2-Aminopyridine, 2-Bromoacetophenones | Base | PEG-400 | 15 minutes | Good to Excellent | |
| C3-Iodination | Imidazo[1,2-a]pyridines | I₂, TBHP | Ethanol | 30 minutes | High |
Eliminating volatile organic solvents is a cornerstone of green chemistry. Syntheses conducted in aqueous media or under solvent-free conditions are highly desirable. A notable example is a rapid, metal-free synthesis of imidazo[1,2-a]pyridines via the cycloisomerization of N-propargylpyridiniums in an aqueous NaOH solution at room temperature. This method is extremely fast and provides quantitative yields, demonstrating the significant potential of water as a green solvent.
Solvent-free, or "neat," reactions have also been developed. A highly efficient and facile method involves the condensation of α-haloketones with 2-aminopyridines at 60°C without any additional catalyst or solvent, affording the products in good to excellent yields. These approaches not only reduce waste and environmental hazards but also simplify product isolation and purification.
Oxidative Cyclization and C-H Functionalization Strategies
Direct C-H functionalization and oxidative cyclization are modern, atom-economical strategies for constructing and modifying heterocyclic scaffolds like imidazo[1,2-a]pyridine. These methods avoid the need for pre-functionalized starting materials, thus shortening synthetic sequences.
Visible light-promoted oxidative cross-dehydrogenative coupling represents one such advanced strategy. Significant progress has been made in the direct C-H functionalization at the C3 position of the imidazo[1,2-a]pyridine ring using photoredox catalysis. Another innovative approach is the silver-mediated C–H/N–H oxidative cross-coupling/cyclization between 2-aminopyridines and terminal alkynes, which provides a direct route to the heteroaromatic core. Furthermore, ultrasound has been utilized to mediate C(sp3)-H functionalization of ketones with a KI/TBHP system in water, leading to the formation of the imidazo[1,2-a]pyridine ring.
Utilizing molecular oxygen from the air as the terminal oxidant is a key green chemistry objective, as the only byproduct is water. Copper(I) iodide (CuI) has proven to be an effective catalyst for such aerobic oxidative reactions in the synthesis of imidazo[1,2-a]pyridines.
A CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups. This reaction is believed to proceed through a catalytic Ortoleva-King type reaction. Another copper(I)-catalyzed method involves the aerobic oxidative coupling of ketoxime acetates with simple pyridines, which tolerates a wide array of functional groups and produces imidazo[1,2-a]pyridines in high yields (66–95%) under mild conditions. Similarly, a copper-catalyzed one-pot procedure using aminopyridines and nitroolefins with air as the oxidant has been developed, further showcasing the utility of aerobic oxidation. These methods provide practical and environmentally friendly alternatives to traditional syntheses that often require stoichiometric and hazardous oxidants.
| Reactants | Catalyst | Oxidant | Solvent | Yield | Key Features | Reference(s) |
| 2-Aminopyridines, Acetophenones | CuI | Air | N/A | Good | Broad functional group tolerance. | |
| Pyridines, Ketoxime Acetates | CuI | Air | NMP | 66-95% | Mild conditions, scalable. | |
| Aminopyridines, Nitroolefins | CuBr | Air | DMF | Up to 90% | One-pot procedure, green oxidant. | |
| Pyridines, Ketone Oxime Esters | CuI | Air | N/A | Up to 89% | Rapid, atom-economical, byproducts are H₂O and HOAc. |
Electrochemically Initiated Reactions
Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry, offering a green alternative to conventional methods by using electrons as traceless reagents. In the context of imidazo[1,2-a]pyridine chemistry, electrochemistry has been successfully employed for various C-H functionalization reactions, primarily at the electron-rich C3 position. These methods often proceed under mild conditions without the need for harsh oxidants or reductants.
One notable application is the electrochemical oxidative C-H cyanation of imidazo[1,2-a]pyridines. Using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source, this transformation can be achieved in a phosphate (B84403) buffer system, providing C3-cyanated products in moderate to excellent yields. acs.org This method is compatible with a wide range of substituted imidazo[1,2-a]pyridines. acs.org
Another significant electrochemical transformation is the C3-sulfonylation of imidazo[1,2-a]pyridines with sodium benzenesulfinates. rsc.org This metal-free protocol represents an atom-economical and environmentally friendly approach to forge C-S bonds, yielding biologically relevant 3-(arylsulfonyl)imidazo[1,2-a]pyridines. rsc.org The reaction proceeds efficiently, and a scale-up experiment has demonstrated its practicality with a 90% yield of the desired product. rsc.org
Furthermore, electrochemical methods have been developed for the synthesis of the imidazo[1,2-a]pyridine core itself. An electrochemically initiated intermolecular C–N bond formation and cyclization of ketones with 2-aminopyridines, using a catalytic amount of hydriodic acid as a redox mediator, provides an environmentally benign route to these bicyclic systems. rsc.org
Below is a data table summarizing key findings in the electrochemical functionalization of the imidazo[1,2-a]pyridine scaffold.
| Reaction Type | Reactants | Electrochemical Conditions | Product | Yield (%) | Reference |
| C3-Cyanation | Imidazo[1,2-a]pyridine, TMSCN | Pt anode, Pt cathode, KH₂PO₄/K₂HPO₄ buffer in CH₃CN/H₂O | 3-Cyanoimidazo[1,2-a]pyridine | 85 | acs.org |
| C3-Sulfonylation | 2-Phenylimidazo[1,2-a]pyridine, Sodium benzenesulfinate | Graphite anode, Pt cathode, n-Bu₄NBF₄ in CH₃CN | 2-Phenyl-3-(phenylsulfonyl)imidazo[1,2-a]pyridine | 94 | rsc.org |
| C3-Trifluoromethylation | 2-Phenylimidazo[1,2-a]pyridine, CF₃SO₂Na | Pt anode, Pt cathode, n-Bu₄NBF₄ in DMF | 2-Phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine | 72 | researchgate.net |
| C-N Bond Formation/Cyclization | Acetophenone, 2-Aminopyridine | Graphite anode, Pt cathode, HI (cat.), NaI in EtOH | 2-Phenylimidazo[1,2-a]pyridine | 82 | rsc.org |
Radical Reactions for Functionalization
Radical reactions have proven to be a highly effective strategy for the direct functionalization of the imidazo[1,2-a]pyridine nucleus. nih.govrsc.org These reactions often exhibit excellent regioselectivity for the C3 position and can be initiated through various means, including transition metal catalysis, metal-free oxidation, and photocatalysis. nih.gov
Visible-light photocatalysis has garnered significant attention as a mild and sustainable method for generating radicals. researchgate.net A variety of functional groups can be introduced onto the imidazo[1,2-a]pyridine scaffold using this approach. For instance, the C3-azolylation of imidazo[1,2-a]pyridines with 2-bromoazoles can be achieved using an iridium-based photocatalyst under mild conditions, affording 3-(azol-2-yl)imidazo[1,2-a]pyridines in good yields. rsc.org
Visible-light-induced dehydrogenative cross-coupling reactions have also been developed. The imidoylation of imidazo[1,2-a]pyridines with α-amino acid derivatives is one such example, providing a practical route to imidoyl imidazo[1,2-a]pyridines with a broad substrate scope and good functional group tolerance. acs.orgnih.gov
Furthermore, radical-based methods for the introduction of various other functionalities have been reported. These include C3-sulfonamidation, which can be achieved with sulfamides under visible light irradiation, and decarboxylative aminoalkylation with N-aryl glycines. nih.gov These reactions highlight the versatility of radical chemistry in modifying the imidazo[1,2-a]pyridine core.
The following table presents detailed research findings for the radical functionalization of imidazo[1,2-a]pyridines.
| Reaction Type | Reactants | Conditions | Product | Yield (%) | Reference |
| C3-Azolylation | Imidazo[1,2-a]pyridine, 2-Bromobenzothiazole | Ir(ppy)₂(dtbbpy)PF₆, Blue LED, K₂CO₃, in DMSO | 3-(Benzothiazol-2-yl)imidazo[1,2-a]pyridine | 78 | rsc.org |
| C3-Imidoylation | 2-Methylimidazo[1,2-a]pyridine, N-Phenylglycine methyl ester | Ru(bpy)₃Cl₂, Blue LED, O₂, in CH₃CN | 2-Methyl-3-(N-phenylformimidoyl)imidazo[1,2-a]pyridine | 85 | acs.orgnih.gov |
| C3-Sulfonamidation | 2-Phenylimidazo[1,2-a]pyridine, N-Methyl-4-toluenesulfonamide | fac-Ir(ppy)₃, Blue LED, in CH₃CN | N-Methyl-N-((2-phenylimidazo[1,2-a]pyridin-3-yl)sulfonyl)-4-methylbenzenesulfonamide | 82 | nih.gov |
| C3-Aminoalkylation | 2-Phenylimidazo[1,2-a]pyridine, N-Phenylglycine | Rose Bengal, Green LED, O₂, in CH₃CN | (2-Phenylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanamine | 75 | nih.gov |
Structure Activity Relationship Sar Studies and Rational Design of Imidazo 1,2 a Pyridine Derivatives
Positional Effects of Substituents on Biological Activity
The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives is highly dependent on the position of various substituents on the bicyclic ring system. Different positions on the scaffold—including C2, C3, C5, C6, C7, and C8—offer unique vectors for modification, and the placement of functional groups can drastically alter a compound's potency, selectivity, and pharmacological profile.
Research into antituberculosis agents has highlighted the importance of substitution at the C2 and C6 positions. For instance, in a series of imidazo[1,2-a]pyridine-3-carboxamides, the introduction of a 2-ethyl and a 6-chloro group led to a compound with significantly improved potency against both extracellular and intracellular Mycobacterium tuberculosis. This highlights the synergistic effect of substitution at these specific positions in enhancing antitubercular activity.
The C3 position is also a critical site for modification. Due to the electron-rich nature of this position, it is readily susceptible to electrophilic substitution, making it a common target for functionalization. In the development of neuropeptide S receptor (NPSR) antagonists, the introduction of a diphenyl phosphino (B1201336) group at the C3 position was a key step in generating active compounds. Conversely, for a series of antitubercular imidazo[1,2-a]pyridine amides, moving the carboxamide functionality from the C3 to the C2 position resulted in much weaker activity, suggesting a possible switch in the mode of action.
Substituents on the pyridine (B92270) ring portion of the scaffold (positions C5 through C8) also play a crucial role. In the design of c-Met inhibitors, initial SAR exploration focused on varying substituents at the C7 and C8 positions while keeping a 1-methylpyrazole (B151067) group at C6. This systematic approach allowed for the evaluation of how electron density in the bicyclic ring, modulated by groups like F, Cl, CN, and CF3 at C8, influenced c-Met inhibition. For anticholinesterase agents, a methyl group at the C7 position (referred to as R4 in the study) on a biphenyl-substituted imidazo[1,2-a]pyridine resulted in the strongest Acetylcholinesterase (AChE) inhibition.
| Position | Substituent/Modification | Biological Target/Activity | Effect on Activity | Reference |
| C2 | Ethyl | Mycobacterium tuberculosis | Significantly improved potency | |
| C6 | Chloro | Mycobacterium tuberculosis | Significantly improved potency | |
| C3 | Diphenyl phosphino | Neuropeptide S Receptor (NPSR) | Essential for antagonist activity | |
| C2 | Carboxamide (vs. C3) | Mycobacterium tuberculosis | Weaker activity | |
| C7 | Methyl | Acetylcholinesterase (AChE) | Strongest inhibition in its series | |
| C8 | F, Cl, CN, CF3 | c-Met Kinase | Modulated inhibitory activity |
Impact of Functional Group Modifications on Potency and Selectivity
Beyond positional effects, the nature of the functional groups appended to the imidazo[1,2-a]pyridine core is a determining factor for potency and selectivity. Modifications can range from simple changes in alkyl or aryl substituents to more complex alterations of linking groups and terminal functionalities.
In the development of antitubercular agents, the modification of a C3-carboxamide was explored extensively. An N-benzylcarboxamide proved to be potent, whereas converting this to a tertiary carboxamide or reversing the amide linkage abolished the activity. This demonstrates a strict structural requirement for the hydrogen-bond donating capability of the secondary amide. Further optimization involved inserting piperidine (B6355638) and piperazine (B1678402) rings between two phenyl rings in a side chain to improve microsomal stability, a key drug-like property.
For anticholinesterase inhibitors, the electronic properties of substituents on a phenyl ring attached to the scaffold were critical. Derivatives with a 3,4-dichlorophenyl side chain were potent Butyrylcholinesterase (BChE) inhibitors.
In Vitro Pharmacological and Biological Evaluation of Imidazo 1,2 a Pyridine Derivatives
Anticancer and Antiproliferative Activities in Cell Lines
The imidazo[1,2-a]pyridine (B132010) core is a prominent feature in the design of new anticancer agents. rsc.org A multitude of derivatives have been synthesized and evaluated, showing potent inhibitory effects against the proliferation of various human cancer cell lines, including those from breast, lung, cervical, and skin cancers. researchgate.netresearchgate.net The mechanism of their anticancer action often involves the modulation of key cellular processes such as cell growth, division, and programmed cell death. researchgate.netnih.gov
Numerous studies have demonstrated the cytotoxic and antiproliferative effects of imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration required to inhibit 50% of cell growth.
For instance, certain novel imidazo[1,2-a]pyridine-based 1,2,3-triazole derivatives have shown significant anticancer activity. researchgate.net Compound 9d from one such series exhibited more potent activity than the standard drug cisplatin (B142131) against the HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 10.89 µM and 2.35 µM, respectively. researchgate.net Another study highlighted three novel imidazo[1,2-a]pyridines, designated IP-5 , IP-6 , and IP-7 . waocp.org Against the HCC1937 breast cancer cell line, IP-5 and IP-6 displayed strong cytotoxic effects with IC50 values of 45 µM and 47.7 µM, respectively. waocp.orgnih.gov
Similarly, a series of imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine derivatives were screened against four cancer cell lines: laryngeal carcinoma (Hep-2), hepatocellular carcinoma (HepG2), human skin cancer (A375), and breast cancer (MCF-7). rsc.org Compound 12b , a tertiary butylamine (B146782) and phenylamine substituted imidazo[1,2-a]pyridine, showed substantial anticancer effects with IC50 values of 11 µM against Hep-2, 13 µM against HepG2, 11 µM against MCF-7, and 11 µM against A375 cell lines. rsc.org Furthermore, selenylated imidazo[1,2-a]pyridines have been reported to inhibit breast cancer cell proliferation. nih.gov
| Compound | Cancer Cell Line | Cell Line Type | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Compound 9d | MCF-7 | Breast Adenocarcinoma | 2.35 | researchgate.net |
| Compound 9d | HeLa | Cervical Cancer | 10.89 | researchgate.net |
| Compound 12b | Hep-2 | Laryngeal Carcinoma | 11 | rsc.org |
| Compound 12b | MCF-7 | Breast Cancer | 11 | rsc.org |
| Compound 12b | A375 | Skin Cancer | 11 | rsc.org |
| Compound 12b | HepG2 | Hepatocellular Carcinoma | 13 | rsc.org |
| IP-5 | HCC1937 | Breast Cancer | 45 | waocp.org |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | waocp.org |
Beyond inhibiting proliferation, imidazo[1,2-a]pyridine derivatives often exert their anticancer effects by disrupting the normal cell cycle progression and inducing apoptosis (programmed cell death) in cancer cells. researchgate.netnih.gov
Several studies have shown that these compounds can cause cell cycle arrest at different phases. For example, treatment with a novel imidazo[1,2-a]pyridine compound (Compound 6 ) was found to induce G2/M cell cycle arrest in melanoma and cervical cancer cells. spandidos-publications.com This arrest is often associated with the upregulation of cell cycle inhibitors like p53 and p21. nih.govnih.gov In another study, imidazo[1,2-a]pyridine derivatives (IMPA-2 and IMPA-12 ) were observed to arrest the cell cycle at the G0/G1 phase in L. donovani promastigotes. tezu.ernet.in The findings for compound IP-5 on the HCC1937 breast cancer cell line also confirmed its ability to stimulate G0/G1 and G2/M phase cell cycle arrest, as evidenced by increased levels of p53 and p21 proteins. waocp.orgnih.gov
The induction of apoptosis is another key mechanism. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Research indicates that imidazo[1,2-a]pyridines can trigger the intrinsic pathway by altering the balance of pro-apoptotic (e.g., BAX, BAK1) and anti-apoptotic (e.g., BCL2) proteins, leading to the activation of caspase-9 and caspase-3. spandidos-publications.comresearchgate.net For example, Compound 6 was shown to stimulate intrinsic apoptosis by increasing BAX and active caspase-9 levels while decreasing BCL2 levels. spandidos-publications.com The compound IP-5 was found to induce the extrinsic apoptosis pathway, as indicated by the increased activity of caspase-7 and caspase-8, along with cleavage of PARP in treated breast cancer cells. waocp.orgnih.gov Furthermore, some derivatives induce apoptosis through the generation of reactive oxygen species (ROS), which causes oxidative stress and mitochondrial membrane potential impairment. researchgate.netnih.gov
Antimicrobial Activities
The imidazo[1,2-a]pyridine scaffold is also a promising platform for the development of new antimicrobial agents. nih.govnih.gov Derivatives have been synthesized and tested against a wide range of pathogenic microorganisms, including bacteria, fungi, and viruses, demonstrating their broad-spectrum potential. nih.gov
Imidazo[1,2-a]pyridine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govbohrium.com A study involving new imine derivatives of imidazo[1,2-a]pyridine reported promising in vitro antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.net Another report described the synthesis of imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-a]pyridine chalcone (B49325) derivatives and their evaluation against several bacterial strains, including E. coli, Pseudomonas aeruginosa, S. aureus, and Streptococcus pyogenes.
The structural features of these derivatives play a crucial role in their antibacterial potency. For example, preliminary structure-activity relationship studies revealed that the presence of bromo-fluoro substituents on aryl groups significantly enhanced the antimicrobial activity of certain fused imidazopyridine derivatives. nih.gov In one study, specific compounds (6c, 7a, 10b, 11a, 12b, 14a, 14b, 15a, and 15b ) exerted strong inhibition against the investigated bacterial strains. nih.gov Another synthesized compound, N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide (B126) (9a) , was found to be highly active against Bacillus subtilis. researchgate.net
| Compound Class | Target Bacteria | Activity Noted | Reference |
|---|---|---|---|
| Imine derivatives | Staphylococcus aureus, Escherichia coli | Promising antimicrobial activity | researchgate.net |
| Chalcone derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Excellent to good activity observed | |
| Bromo-fluoro substituted derivatives | Various bacterial strains | Significantly enhanced activity | nih.gov |
| Compound 9a | Bacillus subtilis | High activity with wide zone of inhibition | researchgate.net |
In addition to their antibacterial effects, imidazo[1,2-a]pyridine derivatives have demonstrated significant antifungal activity, particularly against Candida albicans, a common cause of fungal infections in humans. scirp.orgscirp.org
The synthesis and evaluation of new hydrazide-hydrazone derivatives containing the imidazo[1,2-a]pyridine backbone revealed that their antifungal activity varied based on the substituent on the phenyl ring. tsijournals.com Weakly electron-donating or electron-withdrawing groups were associated with higher potency. tsijournals.com Specifically, a methylated derivative (5d ) and a brominated derivative (5i ) were the most active against a fluconazole-resistant strain of C. albicans, with minimum inhibitory concentrations (MICs) of 4.06 µmol/L and 8.61 µmol/L, respectively. tsijournals.com
Another study focused on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, where compound 10i was found to be the most potent against C. albicans with a MIC of 41.98 µmol/L. scirp.org The antifungal potential of these compounds makes them valuable candidates for the development of new treatments for candidiasis and other fungal infections. scirp.org
| Compound | Fungal Strain | MIC Value (µmol/L) | Reference |
|---|---|---|---|
| Methylated derivative (5d) | Candida albicans (Fluconazole-resistant) | 4.06 | tsijournals.com |
| Brominated derivative (5i) | Candida albicans (Fluconazole-resistant) | 8.61 | tsijournals.com |
| Compound 10i | Candida albicans | 41.98 | scirp.org |
The antiviral potential of the imidazo[1,2-a]pyridine scaffold has also been explored. nih.gov Research has led to the synthesis of derivatives with activity against various viruses. For example, original dibromoimidazo[1,2-a]pyridines bearing a thioether side chain were synthesized and evaluated for their antiviral activity, including against HIV-1. nih.gov Structure-activity relationship (SAR) studies identified that hydrophobicity was a key factor for their antiviral efficacy. nih.gov
More recently, a study focused on the discovery of imidazo[1,2-a]pyridine mesoionic compounds incorporating a sulfonamide moiety as antiviral agents against plant viruses. acs.org A series of these novel compounds were designed, synthesized, and assessed for their activity against the potato virus Y (PVY). The results showed that most of the target compounds had good inhibitory effects against PVY, with curative activities ranging from 33.4% to 67.8%. acs.org Specifically, compounds A1, A7, A8, A9, and A23 exhibited inhibitory activities of 66.7%, 67.8%, 66.5%, 66.0%, and 66.4%, respectively, which were significantly better than the control agent. acs.org
Antitubercular Activities against Mycobacterium tuberculosis Strains
Imidazo[1,2-a]pyridine derivatives have shown significant promise as potent antitubercular agents, exhibiting activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net High-throughput screening campaigns have identified several imidazo[1,2-a]pyridine-based compounds with potent inhibitory effects on Mtb. rsc.org
A notable class of these derivatives is the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides. In one study, a series of these compounds demonstrated impressive in vitro activity against replicating Mtb with Minimum Inhibitory Concentration (MIC) values ranging from 0.4 to 1.9 µM. nih.gov These compounds were also effective against MDR and XDR Mtb strains, with MICs as low as 0.07 µM, while showing no cytotoxicity against VERO cells at concentrations up to 128 µM. nih.gov Further optimization of this series led to the development of compounds with even greater potency, with some exhibiting MIC90 values of ≤0.006 µM against Mtb. nih.gov Structure-activity relationship (SAR) studies revealed that bulkier and more lipophilic biaryl ethers contributed to this enhanced, nanomolar-range potency. nih.gov One of the lead compounds from this optimized series displayed excellent activity against MDR and XDR Mtb strains, with MIC90 values ranging from ≤0.03 to 0.8 µM. nih.gov
Another series, N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, also exhibited excellent in vitro activity against drug-susceptible Mtb, with the seven most active compounds showing MIC90 values between 0.069 and 0.174 µM. benthamdirect.com These compounds were also found to be active against MDR-Mtb strains. benthamdirect.com
| Compound Class | M. tuberculosis Strain(s) | Activity (MIC) | Reference |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating Mtb | 0.4–1.9 µM (MIC90) | nih.gov |
| MDR-Mtb | 0.07–2.2 µM (MIC90) | nih.gov | |
| XDR-Mtb | 0.07–0.14 µM (MIC90) | nih.gov | |
| Optimized 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Mtb | ≤0.006 µM (MIC90) | nih.gov |
| MDR & XDR Mtb | ≤0.03–0.8 µM (MIC90) | nih.gov | |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Drug-Susceptible Mtb | 0.069–0.174 µM (MIC90) | benthamdirect.com |
Antiparasitic and Antikinetoplastid Activities (e.g., Trypanosoma spp., Leishmania spp.)
Imidazo[1,2-a]pyridine derivatives have also been investigated for their potential in treating neglected tropical diseases caused by kinetoplastid parasites. A library of imidazo[1,2-a]pyridine-appended chalcones was synthesized and screened for antikinetoplastid activity. plos.org The results demonstrated notable efficacy against various Trypanosoma and Leishmania species. plos.org
Among the screened derivatives, compound 7f was the most active against Trypanosoma cruzi and Trypanosoma brucei brucei, with IC50 values of 8.5 µM and 1.35 µM, respectively. plos.org Against Trypanosoma brucei rhodesiense, compound 7e showed the highest activity with an IC50 value of 1.13 µM. plos.org Importantly, these active compounds were found to be non-cytotoxic against human lung fibroblasts (MRC-5) and primary mouse macrophages, with selectivity indices greater than 50. plos.org
In the context of leishmaniasis, various imidazo[1,2-a]pyridine derivatives have shown promising antileishmanial activity. For instance, five different imidazo[1,2-a]pyridine derivatives (IMPA-2, -5, -6, -8, and -12) were tested against Leishmania donovani promastigotes. nih.gov These compounds significantly reduced the viability of the parasites in a dose-dependent manner, with IC50 values ranging from 5.013 µM to 20.33 µM. nih.gov Specifically, IMPA-2 and IMPA-12 showed minimal toxicity to human THP-1 macrophage cells at their respective IC50 concentrations. nih.gov
| Compound | Parasite | Activity (IC50) | Reference |
| 7f | Trypanosoma cruzi | 8.5 µM | plos.org |
| 7f | Trypanosoma brucei brucei | 1.35 µM | plos.org |
| 7e | Trypanosoma brucei rhodesiense | 1.13 µM | plos.org |
| IMPA-2 | Leishmania donovani | 7.03 ±0.84 µM | nih.gov |
| IMPA-5 | Leishmania donovani | 5.013 ± 0.70 µM | nih.gov |
| IMPA-6 | Leishmania donovani | 20.33 ± 1.30 µM | nih.gov |
| IMPA-8 | Leishmania donovani | 10.09 ± 1.00 µM | nih.gov |
| IMPA-12 | Leishmania donovani | 5.58 ± 0.74 µM | nih.gov |
Enzyme Inhibition and Receptor Modulation Studies
The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to their ability to inhibit key enzymes and modulate signaling pathways involved in various diseases.
Certain imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. A study focused on the design and synthesis of novel imidazo[1,2-a]pyridines as COX-2 inhibitors revealed that most of the tested compounds exhibited significant and specific inhibitory effects. rjpbr.com The IC50 values for COX-2 inhibition ranged from 0.05 to 0.13 µM, with a selectivity index (SI) over COX-1 ranging from 51.3 to 897.1. rjpbr.com
Among the synthesized compounds, derivatives 5e , 5f , and 5j were the most potent, each with an IC50 of 0.05 µM. nih.gov Compound 5i displayed the highest selectivity, with an SI of 897.19. nih.gov Another study on a different series of imidazo[1,2-a]pyridines found that compound 6f , which has a p-methylsulfonyl phenyl group at the C-2 position, demonstrated the highest COX-2 inhibitory potency and selectivity. benthamdirect.com
| Compound | COX-2 IC50 | Selectivity Index (SI) | Reference |
| 5e | 0.05 µM | Not specified | nih.gov |
| 5f | 0.05 µM | Not specified | nih.gov |
| 5j | 0.05 µM | Not specified | nih.gov |
| 5i | Not specified | 897.19 | nih.gov |
| 6f | 0.07-0.18 µM range | 57-217 range | benthamdirect.com |
Imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
A series of imidazo[1,2-a]pyridines were designed as inhibitors of Never in mitosis (NIMA) related kinase 2 (Nek2). documentsdelivered.com Compound 28e from this series showed potent proliferation inhibitory activity with an IC50 of 38 nM in MGC-803 gastric cancer cells. documentsdelivered.com Further structure-based design led to the identification of compounds 42c (MBM-17) and 42g (MBM-55) with low nanomolar activity against Nek2 (IC50 = 3.0 nM and 1.0 nM, respectively) and excellent selectivity. nih.gov
Other studies have identified imidazo[1,2-a]pyridine derivatives as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and cdc2-like kinase 1 (CLK1). researchgate.net One of the most active compounds, 4c , inhibited CLK1 with an IC50 of 0.7 µM and DYRK1A with an IC50 of 2.6 µM. researchgate.net Another series of 3,6-disubstituted-imidazo[1,2-a]pyridine derivatives were found to be a new class of potent CLK1 inhibitors, with compound 9e exhibiting an IC50 of 4 nM. nih.gov
Furthermore, imidazo[1,2-a]pyridine derivatives have been explored as inhibitors of other kinases. For instance, some derivatives have shown inhibitory activity against the PI3K/mTOR pathway, and others have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. waocp.orgnih.gov
| Compound(s) | Target Kinase(s) | Activity (IC50) | Reference |
| 28e | Nek2 | 38 nM (in MGC-803 cells) | documentsdelivered.com |
| 42c (MBM-17) | Nek2 | 3.0 nM | nih.gov |
| 42g (MBM-55) | Nek2 | 1.0 nM | nih.gov |
| 4c | CLK1 | 0.7 µM | researchgate.net |
| 4c | DYRK1A | 2.6 µM | researchgate.net |
| 9e | CLK1 | 4 nM | nih.gov |
The antitubercular activity of imidazo[1,2-a]pyridines is often attributed to their inhibition of specific microbial targets essential for the survival of M. tuberculosis. One such target is the ubiquinol (B23937) cytochrome c reductase, specifically the QcrB subunit. rsc.orgnih.gov A number of imidazo[1,2-a]pyridine (IP) compounds were identified as potent inhibitors of Mtb and Mycobacterium bovis BCG, with MICs ranging from 0.03 to 5 µM. nih.gov Genetic studies with spontaneous resistant mutants pointed to a mutation in the qcrB gene, confirming QcrB as the target. nih.gov The clinical candidate telacebec (B1166443) (Q203) belongs to this class of QcrB inhibitors. rsc.org
Another critical enzyme in Mtb is glutamine synthetase (GS). nih.gov 3-Amino-imidazo[1,2-a]pyridines have been identified as a novel class of drug-like inhibitors of Mtb GS. nih.gov In a study exploring this class, compound 4n was found to be the most potent inhibitor, with an IC50 of 0.38 ± 0.02 µM, which is significantly more potent than previously known inhibitors of this enzyme. nih.gov
| Compound Class/Compound | Microbial Target | Activity | Reference |
| Imidazo[1,2-a]pyridines (IPs) | M. tuberculosis QcrB | MIC: 0.03 to 5 µM | nih.gov |
| 4n (3-Amino-imidazo[1,2-a]pyridine) | M. tuberculosis Glutamine Synthetase | IC50: 0.38 ± 0.02 µM | nih.gov |
The Wnt/β-catenin signaling pathway is crucial in embryonic development and its deregulation is linked to cancer. nih.gov A series of imidazo[1,2-a]pyridines and related imidazo[1,2-a]pyrimidines were synthesized and evaluated for their ability to inhibit this pathway. nih.gov Several derivatives were found to inhibit the Wnt/β-catenin signaling pathway in a luciferase reporter assay and also suppressed the proliferation of cancer cell lines with mutations in the APC or β-catenin genes. nih.gov
The most active compounds, 4c and 4i , significantly downregulated the expression of Wnt target genes such as c-myc and cyclin D1. nih.gov These compounds were found to act independently of GSK-3β activity. nih.gov In vivo experiments using a Wnt-reporter zebrafish model showed that compounds 4c and 4i had activity comparable to the reference compound IWR1, highlighting their potential as small molecule inhibitors of the Wnt/β-catenin pathway. nih.gov While a direct inhibitory effect of imidazo[1,2-a]pyridines on this pathway has been established, another study on pyridinyl imidazoles suggests a more complex interaction, where they can both stimulate and inhibit β-catenin dependent transcription through different mechanisms. plos.org
GABA and Benzodiazepine (B76468) Receptor Agonist Activities
Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for their modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor, a key target for therapeutic agents acting on the central nervous system. The GABA-A receptor is a ligand-gated ion channel that mediates the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. The benzodiazepine binding site on the GABA-A receptor is a well-established target for anxiolytics, sedatives, and anticonvulsants.
A study focusing on a series of 6-substituted 2-aryl-N,N-dimethylimidazol[1,2-a]pyridine-3-acetamides, which are congeners of the well-known drugs zolpidem and alpidem, evaluated their binding affinity for the ω1-subtype of the benzodiazepine receptor. nih.gov The investigation revealed a significant correlation between the binding affinity (IC50) and the molecular electrostatic potential minimum associated with the amide carbonyl oxygen atom. nih.gov This finding highlights the importance of specific structural features in determining the interaction of these compounds with the benzodiazepine receptor.
In another research endeavor, hybrid molecules combining avermectin (B7782182) and imidazo[1,2-a]pyridine moieties were synthesized and evaluated as potential GABA-A receptor positive allosteric modulators (PAMs). nih.gov In vitro experiments demonstrated that the lead compounds exhibited high potency for binding at the benzodiazepine site of GABA-A receptors, with IC50 values of 207 nM and 359 nM. nih.gov The potentiating effect of the most active hybrid was further confirmed through patch-clamp electrophysiological recordings, which suggested an interaction with both the benzodiazepine and ivermectin binding sites of the GABA-A receptors. nih.gov
While these studies provide valuable insights into the potential of the imidazo[1,2-a]pyridine scaffold to interact with GABA-A and benzodiazepine receptors, it is important to note that the specific compound, Imidazo[1,2-a]pyridin-7-ylmethanamine, has not been directly evaluated in the reviewed literature. The presented data pertains to derivatives with different substitution patterns, and further research would be necessary to elucidate the specific activities of this compound.
Table 1: Benzodiazepine Receptor Binding Affinity of Avermectin-Imidazo[1,2-a]pyridine Hybrids
| Compound | IC50 (nM) |
| Hybrid 1 | 207 |
| Hybrid 2 | 359 |
Anti-inflammatory and Analgesic Activities
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govnih.govbeilstein-journals.orgmdpi.com The mechanism of action for these effects is often attributed to the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).
In a study focused on the design and synthesis of novel imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors, several compounds exhibited potent inhibitory activity. The findings indicated that the majority of the tested compounds had significant and specific inhibitory effects on COX-2, with IC50 values ranging from 0.05 to 0.13 µM and a selectivity index ranging from 51.3 to 897.1. Among the synthesized derivatives, compounds 5e , 5f , and 5j were the most potent, each with an IC50 value of 0.05 µM. Compound 5i displayed the highest selectivity with a selectivity index of 897.19.
The in vivo analgesic activity of the most potent COX-2 inhibitors was also evaluated. The derivative 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) demonstrated the most notable analgesic effect, with an ED50 value of 12.38 mg/kg. The analgesic effects observed for these potent compounds are believed to be a direct result of their inhibition of the cyclooxygenase enzyme.
Another study investigated the anti-inflammatory effects of a novel imidazo[1,2-a]pyridine derivative, referred to as MIA . The research indicated that MIA exerts its anti-inflammatory activity by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines. This suppression leads to a downstream reduction in the expression of pro-inflammatory mediators.
The imidazo[1,2-a]pyridine scaffold has been recognized as a "privileged" structure in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory and analgesic properties. nih.govnih.gov The versatility of this chemical framework allows for structural modifications that can enhance its potency and selectivity for specific biological targets.
Table 2: In Vitro COX-2 Inhibition and In Vivo Analgesic Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index | In Vivo Analgesic Activity (ED50 mg/kg) |
| 5e | 0.05 | - | - |
| 5f | 0.05 | - | - |
| 5j | 0.05 | - | 12.38 |
| 5i | - | 897.19 | - |
Molecular Mechanisms and Target Interaction Studies of Imidazo 1,2 a Pyridine Derivatives
Ligand-Target Binding Interactions: Experimental and Computational Insights
The interaction between a ligand, such as an imidazo[1,2-a]pyridine (B132010) derivative, and its biological target is the foundational event for its pharmacological effect. Both experimental techniques and computational modeling have been instrumental in characterizing these binding events.
Experimental approaches provide direct evidence of binding and can quantify the affinity and kinetics of the interaction. Techniques like X-ray crystallography have been used to determine the three-dimensional structure of imidazo[1,2-a]pyridine derivatives bound to their target proteins, offering a static yet detailed snapshot of the binding mode. For instance, the crystal structure of target enzymes with bound imidazo[1,2-a]pyridine inhibitors reveals key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding affinity. nih.gov
Computational studies, on the other hand, offer dynamic insights into these interactions. Molecular docking, a prominent computational method, predicts the preferred orientation of a ligand when bound to a target. For example, docking studies of imidazo[1,2-a]pyridine-based compounds with targets like the NF-κB p50 subunit have identified key amino acid residues (e.g., Arg54, Arg56, Tyr57, Glu60, His141, and Lys241) that are crucial for binding. nih.gov These in silico predictions are often validated by comparing them with experimental data, such as structure-activity relationships (SAR) derived from biological assays. nih.gov
Furthermore, computational approaches like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis help in understanding the nature of non-covalent interactions within the binding pocket, distinguishing between strong attractive forces, van der Waals interactions, and repulsive forces. nih.gov
A study on novel imidazo[1,2-a]pyridine hybrids targeting human Leukotriene A4 Hydrolase (LTA4H) demonstrated a strong correlation between computational predictions and experimental activity. Molecular docking simulations indicated that the most active compounds formed key interactions within the active site of the enzyme, with the highest-scoring compound, HB7, showing a binding affinity (S score) of -11.237 Kcal/mol. chemmethod.com
The synergy between experimental and computational methods provides a comprehensive understanding of ligand-target interactions, guiding the design of new imidazo[1,2-a]pyridine derivatives with improved potency and selectivity. researchgate.net
Molecular Docking and Dynamics Simulations for Binding Mode Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide detailed insights into the binding modes of ligands with their target macromolecules. These methods are frequently employed in the study of imidazo[1,2-a]pyridine derivatives to predict how they interact with proteins and to understand the stability of these interactions over time. nih.gov
Molecular docking predicts the binding conformation and affinity of a ligand within the active site of a target protein. For imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues targeting pantothenate synthetase in Mycobacterium tuberculosis, docking studies revealed key hydrogen bonding interactions with residues such as Gly158, Met195, and Pro38, as well as pi-cation interactions with His47. openpharmaceuticalsciencesjournal.com Similarly, in a study of imidazo[4,5-b]pyridine derivatives as Aurora kinase A inhibitors, molecular docking was used to explore the binding modes of newly designed compounds with the protein receptor (PDB ID: 1MQ4). mdpi.com
The following table summarizes the results of a molecular docking study of imidazo[1,2-a]pyridine derivatives against various biological targets. nih.gov
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues |
| 4(k) | Farnesyl diphosphate (B83284) synthase | 5CG5 | High | Not specified |
| 4(g) | Phosphodiesterase 3B | 1SO2 | High | Not specified |
| 26k | Pantothenate synthetase | 3IVX | -7.370 | Gly158, Met195, Pro38, His47 |
| Natural Ligand | Pantothenate synthetase | 3IVX | -9.746 | Not specified |
| MIA | NF-κB p50 subunit | 1NFK | Not specified | Arg54, Arg56, Tyr57, Glu60, His141, Lys241 |
| HB7 | Human LTA4H | 3U9W | -11.237 | Not specified |
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the predicted binding mode over time. For instance, MD simulations of imidazo[1,2-a]pyridine derivatives complexed with their target active sites have confirmed the stability of the interactions, reinforcing their potential as drug candidates. nih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein that are crucial for biological activity.
DNA/RNA Binding Studies and Intercalation Mechanisms
Certain imidazo[1,2-a]pyridine derivatives have been shown to interact with nucleic acids, such as DNA and RNA, which can be a key mechanism for their anticancer activity. These interactions can occur through several modes, including groove binding and intercalation.
Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This process can distort the DNA structure, interfering with essential cellular processes like replication and transcription, ultimately leading to cell death. Novel pentacyclic imidazo[1,2-a]naphthyridine derivatives have been shown to act as DNA intercalating agents. nih.gov Electrophoresis on agarose (B213101) gel demonstrated that these compounds directly insert into the DNA, and this mechanism of action was found to be independent of topoisomerase I inhibition. nih.gov
Other studies have investigated the DNA binding of new steroidal imidazo[1,2-a]pyridines. researchgate.net Through UV-vis and fluorescence spectroscopy, it was determined that these compounds bind to DNA primarily through electrostatic and hydrophobic interactions. Gel electrophoresis confirmed that these compounds can induce DNA cleavage in a concentration-dependent manner. researchgate.net Molecular docking studies further suggested that these derivatives prefer to bind to the minor groove of the DNA. researchgate.net
Additionally, imidazo[1,2-a]pyridine-oxadiazole hybrids have been shown to effectively bind with calf thymus DNA (CT-DNA), contributing to their antiproliferative effects. nih.gov
Elucidation of Signaling Pathway Modulations (e.g., Apoptosis pathways, Wnt pathway)
The biological effects of imidazo[1,2-a]pyridine derivatives are often the result of their ability to modulate intracellular signaling pathways. A significant body of research has focused on their capacity to induce apoptosis (programmed cell death) in cancer cells and to interfere with other critical signaling cascades.
Apoptosis Pathways:
Many imidazo[1,2-a]pyridine compounds have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.
Intrinsic Pathway: One novel imidazo[1,2-a]pyridine compound, La23, was found to induce apoptosis in HeLa cells by activating the p53/Bax-mediated mitochondrial pathway. researchgate.netdntb.gov.uadocumentsdelivered.com This involves increasing the expression of the pro-apoptotic protein Bax, which leads to a reduction in the mitochondrial membrane potential and the release of cytochrome c, ultimately activating caspases. researchgate.net Another study showed that a novel imidazo[1,2-a]pyridine derivative (MIA) up-regulated BAX protein expression in breast and ovarian cancer cells. nih.gov
Extrinsic Pathway: An imidazo[1,2-a]pyridine derivative, IP-5, was shown to induce the extrinsic apoptosis pathway in breast cancer cells, as evidenced by the increased activity of caspase-7 and caspase-8. nih.gov
Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been reported to inhibit the Akt/mTOR signaling pathway, which is a crucial pathway for cell survival and proliferation. nih.govwaocp.org Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov
Oxidative Stress-Mediated Apoptosis: Some novel imidazo[1,2-a]pyridine derivatives induce apoptosis in non-small cell lung cancer cells by increasing the activity of NADPH oxidase (NOX), leading to ROS-mediated oxidative stress. nih.gov
The following table summarizes the effects of select imidazo[1,2-a]pyridine derivatives on key proteins in apoptosis-related signaling pathways.
| Compound | Cell Line | Pathway Modulated | Key Protein Effects |
| La23 | HeLa | p53/Bax mitochondrial pathway | ↑ p53, ↑ Bax, ↑ Cleaved caspase-3, ↑ Cytochrome c |
| Compound 6 | Melanoma and Cervical Cancer | Intrinsic apoptosis, Akt/mTOR pathway | ↑ p53, ↑ p21, ↑ BAX, ↑ Active caspase-9, ↓ p-Akt, ↓ p-mTOR |
| MIA | MDA-MB-231, SKOV3 | STAT3/NF-κB | ↑ BAX, ↓ Bcl-2, ↓ STAT3 phosphorylation |
| IP-5 | HCC1937 Breast Cancer | Extrinsic apoptosis | ↑ Caspase-7, ↑ Caspase-8, ↑ PARP cleavage |
Other Signaling Pathways:
STAT3/NF-κB Pathway: A novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway. nih.govtbzmed.ac.ir It suppresses the phosphorylation of STAT3 and reduces the DNA-binding activity of NF-κB, leading to decreased expression of inflammatory genes like iNOS and COX-2. nih.govtbzmed.ac.ir
Wnt Pathway: While not as extensively studied for this class of compounds, the Wnt signaling pathway is a critical regulator of cell fate and proliferation and represents a potential target for imidazo[1,2-a]pyridine derivatives in cancer therapy. Further research is needed to fully elucidate the interactions of these compounds with the Wnt pathway.
Computational and Chemoinformatic Approaches in Imidazo 1,2 a Pyridine Research
In Silico ADME Prediction
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a critical step in modern drug discovery, enabling the early assessment of a compound's likely pharmacokinetic profile. softwareone.comsimulations-plus.com Various software platforms and web-based tools, such as SwissADME and pkCSM, are employed to calculate these properties based on the molecule's structure. nih.gov For the imidazo[1,2-a]pyridine (B132010) class of compounds, these predictions are crucial for identifying candidates with favorable drug-like properties.
While specific in silico ADME studies for Imidazo[1,2-a]pyridin-7-ylmethanamine are not extensively detailed in the public literature, general predictions for the scaffold suggest that structural modifications can significantly influence properties like gastrointestinal absorption and blood-brain barrier permeability. The introduction of polar functional groups, such as the aminomethyl group at the 7-position, is expected to impact solubility and absorption characteristics. Predictive models for related derivatives have shown that the imidazo[1,2-a]pyridine core can be modified to achieve good oral bioavailability and metabolic stability. nih.gov
Lipinski's Rule of Five and Drug-Likeness Assessment
Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. The rule establishes four simple physicochemical parameters: molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA). A compound is considered more likely to be orally bioavailable if it violates no more than one of these rules.
| Parameter | Value for this compound | Lipinski's Rule Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | 147.18 g/mol | ≤ 500 g/mol | Yes |
| Calculated logP (cLogP) | 1.15 (Predicted) | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 2 | ≤ 10 | Yes |
Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with good oral bioavailability.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For the imidazo[1,2-a]pyridine scaffold, 3D-QSAR studies have been employed to understand the structural requirements for various biological targets, including enzymes and receptors. researchgate.netnih.gov
These models help to identify which physicochemical properties and structural features of the molecules are most important for their activity. For instance, QSAR studies on imidazo[1,2-a]pyridine derivatives have highlighted the importance of specific substitutions on the heterocyclic ring system for enhancing potency. nih.gov While no specific QSAR models have been published for this compound, the general findings from studies on this scaffold indicate that substitutions at the C7 position can significantly influence activity. The presence of the aminomethyl group would be a key descriptor in any QSAR model, contributing to properties like polarity, size, and hydrogen bonding capacity, which in turn would be correlated with the compound's biological effect.
Virtual Screening and Ligand-Based Drug Design
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. acs.org This approach can be either structure-based (requiring the 3D structure of the target) or ligand-based. In ligand-based drug design, a known active molecule is used as a template to find other compounds with similar properties that might also be active.
The imidazo[1,2-a]pyridine scaffold is frequently utilized in the design of compound libraries for virtual screening campaigns due to its "privileged" nature, meaning it is capable of binding to multiple biological targets. researchgate.net Researchers have used ligand-based similarity searches starting from an active imidazo[1,2-a]pyridine hit to rapidly explore the surrounding chemical space and identify novel, potent analogues. nih.gov Although there are no specific reports of this compound being used as a seed molecule or being identified as a top hit in a virtual screening campaign, its structural features make it a viable candidate for inclusion in such libraries. Its core scaffold, combined with the specific substituent at the 7-position, provides a unique pharmacophore that could be explored for activity against various therapeutic targets.
Pre Clinical Efficacy and Pharmacodynamic Evaluation of Imidazo 1,2 a Pyridine Derivatives
In Vivo Efficacy Studies in Animal Models (e.g., Murine Models of Infection)
Imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated significant efficacy in various animal models, particularly in the context of infectious diseases like tuberculosis (TB). The antimycobacterial potential of imidazo[1,2-a]pyridine-3-carboxamides, for instance, has been a major focus of research. bio-conferences.org High-throughput screening initially identified compounds in this class as potent inhibitors of Mycobacterium tuberculosis (Mtb) and M. bovis BCG. nih.gov
Subsequent structure-activity relationship (SAR) studies led to the development of derivatives with dramatically enhanced potency. nih.gov Certain compounds with bulky and lipophilic biaryl ethers exhibited nanomolar potency. rsc.orgnih.gov For example, one of the front-runner compounds from a study showed excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains, with a minimum inhibitory concentration (MIC₉₀) range of ≤0.03–0.8 μM. rsc.org Another study highlighted two compounds, 13 and 18, which were tested against a panel of MDR and XDR Mtb strains; the potency of compound 18 was found to be nearly 10-fold greater than the clinical candidate PA-824. nih.gov
In the realm of oncology, a derivative, compound 28, was assessed in a pharmacokinetic-pharmacodynamic (PKPD) assay using female nude mice with subcutaneous C6 tumor xenografts. nih.gov Following a single oral administration, this compound demonstrated a dose-dependent pharmacodynamic response, indicating its potential as an inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR), a target in various cancers. nih.gov
Derivatives have also been evaluated for their in vivo analgesic activity. In a writhing test, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (compound 5j) showed the most significant analgesic effects, with an ED₅₀ value of 12.38 mg/kg, which is attributed to its potent inhibition of the cyclooxygenase-2 (COX-2) enzyme. rjpbr.comnih.gov
| Compound | Mtb Strain | MIC (μM) |
|---|---|---|
| Compound 4 | MDR and XDR | ≤0.03–0.8 (MIC₉₀) |
| Compound 8 | Extracellular Mtb | 0.0009 (MIC₈₀) |
| Compound 8 | Intracellular Mtb | 0.00045 (MIC₈₀) |
| Compound 9 | Intracellular Mtb | 0.0003 (MIC₈₀) |
| Compounds 9, 12, 16, 17, 18 | Replicating Mtb H37Rv | ≤0.006 (MIC) |
Pharmacokinetic Profiling in Pre-clinical Species (e.g., Metabolic Stability in Microsomes, Gastrointestinal Stability)
The pharmacokinetic (PK) properties of imidazo[1,2-a]pyridine derivatives are crucial for their development as therapeutic agents. Studies have focused on improving metabolic stability and oral bioavailability to ensure adequate drug exposure in vivo. researchgate.net
Metabolic stability studies are often conducted using liver microsomes from various species. For instance, a series of imidazo[1,2-a]pyridine amides underwent metabolic studies in both mouse and human liver microsomes to establish a structure-property relationship before advancing to in vivo efficacy testing. nih.gov In one study, a compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed good microsomal stability, with a half-life (t₁/₂) of 83 minutes in human microsomes and 63 minutes in mouse microsomes. rsc.org However, its high lipophilicity led to suboptimal plasma exposure due to precipitation and extended absorption in the gut. rsc.org The introduction of piperidine (B6355638) and piperazine (B1678402) rings in other derivatives helped to improve microsomal stability. rsc.org
The in vivo pharmacokinetics of compounds 13 and 18 from the imidazo[1,2-a]pyridine-3-carboxamide series were evaluated in male mice. nih.gov Compound 13 exhibited varied metabolism across species: 19.3% was metabolized in rat microsomes, 79.9% in mouse, 41.2% in dog, and 0% in human microsomes. nih.gov This favorable human microsomal stability profile prompted further evaluation. Another derivative, compound 28, showed good oral exposure in rodents but suffered from high clearance in cynomolgus monkeys, a result that was predicted by the in vitro microsomal stability assay. nih.gov
| Compound | Species | Parameter | Value |
|---|---|---|---|
| Compound 8 | Human | Microsomal Stability (t₁/₂) | 83 min |
| Compound 8 | Mouse | Microsomal Stability (t₁/₂) | 63 min |
| A clinical candidate (unnamed) | Mouse | Bioavailability (PO) | 31.1% |
| A clinical candidate (unnamed) | Mouse | Half-life (t₁/₂) | 13.2 h |
| Compound 11 | Rat | Bioavailability (PO) | 16% |
| Compound 13 | Human | % Metabolized (Microsomes) | 0% |
| Compound 13 | Mouse | % Metabolized (Microsomes) | 79.9% |
Investigation of Therapeutic Indices in Pre-clinical Settings
The therapeutic index, a measure of a drug's safety margin, is a critical parameter evaluated in preclinical studies. For imidazo[1,2-a]pyridine derivatives, this is often assessed by comparing their potent biological activity against a target (e.g., a pathogen or cancer cell) with their cytotoxicity against mammalian cells.
In the context of antitubercular agents, several potent imidazo[1,2-a]pyridine compounds were evaluated for cytotoxicity against the VERO cell line and were found to be non-cytotoxic (IC₅₀ >128 μM). rsc.orgnih.gov This indicates a favorable therapeutic window, given their high potency against Mtb in the nanomolar range. rsc.org Similarly, a series of imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives showed no cytotoxicity while exhibiting MICs against Mtb ranging from 17 to 30 μM. nih.gov
For anticancer applications, derivatives have been screened against various cancer cell lines. waocp.orgresearchgate.net For example, compound I-11 was identified as a potent agent against KRAS G12C-mutated NCI-H358 cells. rsc.org The selectivity index is a key metric in these studies, comparing the effective concentration against the target with the concentration that causes toxicity to normal cells. For compounds developed as COX-2 inhibitors, selectivity is measured by comparing the IC₅₀ values for COX-2 and COX-1. One derivative, compound 5i, exhibited a high selectivity index of 897.19 for COX-2 over COX-1. rjpbr.com
In the pursuit of treatments for visceral leishmaniasis, a key goal was to improve the selectivity index of an initial hit compound relative to the background host cell line. scispace.com This highlights the importance of demonstrating a wide margin between anti-parasitic activity and host cell toxicity.
Emerging Therapeutic Applications and Future Research Directions
The versatile imidazo[1,2-a]pyridine scaffold continues to be a source of novel therapeutic agents for a wide range of diseases. bio-conferences.orgresearchgate.net Research is expanding beyond traditional areas into new and innovative applications.
One emerging area is the development of targeted covalent inhibitors for cancer therapy. rsc.org Researchers have utilized the imidazo[1,2-a]pyridine backbone to create novel inhibitors targeting KRAS G12C, a mutation found in intractable cancers. rsc.org This approach validates the scaffold's suitability for designing covalent anticancer agents. rsc.org
The scaffold is also being explored for treating neglected diseases like visceral leishmaniasis. researchgate.netscispace.com Collaborative virtual screening efforts have helped to expand the chemical diversity of imidazo[1,2-a]pyridine hits, improving their antiparasitic activity and selectivity. scispace.com
Furthermore, these derivatives have shown potential as antiviral agents, with some compounds demonstrating specific activity against cytomegalovirus and varicella-zoster virus. researchgate.net There is also interest in their potential as dual inhibitors of hACE2 and spike protein to block SARS-CoV-2 cell entry. nih.gov
Future research will likely focus on several key areas. A primary objective is the continued optimization of pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties to achieve prolonged in vivo exposure necessary for efficacy. nih.govscispace.com This includes enhancing metabolic stability and aqueous solubility. scispace.comresearchgate.net Additionally, exploring novel synthetic methodologies, such as visible light-induced functionalization, will allow for the creation of more diverse and complex derivatives with potentially improved biological activities. mdpi.com The broad pharmacological profile of this scaffold ensures that it will remain a focal point for drug discovery efforts across multiple therapeutic areas. nih.gov
Q & A
Advanced Research Question
- Molecular docking : Screen derivatives against bacterial targets (e.g., Staphylococcus aureus dihydrofolate reductase) to prioritize compounds with strong hydrogen bonding (e.g., –NH₂ interactions with Asp27) .
- ADME-Tox : Predict pharmacokinetics using SwissADME; logP < 3 enhances bioavailability, while PAINS filters remove pan-assay interference compounds .
Example : Imidazo[1,2-a]pyridine-chalcone conjugates showed improved solubility (cLogP 2.1) and low hepatotoxicity (LD₅₀ > 500 mg/kg) in murine models .
What are the primary biological targets of this compound derivatives in therapeutic research?
Basic Research Question
Key targets include:
- Microbial enzymes : Inhibition of Mycobacterium tuberculosis cytochrome bc₁ complex (e.g., compound 2 in Scheme 18, IC₅₀ = 0.8 µM) .
- Cancer pathways : Downregulation of PI3K/Akt in breast cancer (MCF-7) via imidazo[1,2-a]pyridine-quinazoline hybrids .
- Gastrointestinal receptors : Anti-ulcer activity through H⁺/K⁺ ATPase inhibition (e.g., compound X in Scheme 20) .
What methodologies are used to establish structure-activity relationships (SAR) for optimizing pharmacological properties?
Advanced Research Question
SAR studies involve:
- Substituent variation : Introduce halogens (–Cl, –Br) at C2 to enhance antimicrobial potency (e.g., MIC = 2 µg/mL against E. coli) .
- Scaffold hopping : Replace pyridine with pyrimidine to reduce cytotoxicity (e.g., IC₅₀ from 10 µM to 25 µM in Vero cells) .
- Pharmacophore mapping : Identify critical moieties (e.g., –CN in anti-TB derivatives) using CoMFA or 3D-QSAR .
What are the key considerations in scaling up laboratory-scale synthesis to gram quantities while maintaining purity?
Basic Research Question
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) over recrystallization to recover heat-sensitive products .
- Yield optimization : Replace costly catalysts (e.g., Pd(OAc)₂) with recyclable alternatives (e.g., Fe₃O₄ nanoparticles) .
- Process monitoring : In-line FTIR tracks reaction progression to minimize byproducts (e.g., dimerization during radical reactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
